molecular formula C10H12N2O4 B181554 GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER CAS No. 3589-58-0

GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER

Cat. No.: B181554
CAS No.: 3589-58-0
M. Wt: 224.21 g/mol
InChI Key: FOBXNGRQPJUTNJ-UHFFFAOYSA-N
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Description

The meta-nitrophenyl substituent is an electron-withdrawing group, enhancing the electrophilicity of the ester carbonyl, thereby influencing its reactivity in hydrolysis and aminolysis reactions . This compound is structurally analogous to other nitrophenyl glycine esters, such as the para-substituted N-(4-nitrophenyl)glycine ethyl ester (CAS 88319-55-5, referenced in ), but differs in the regiochemistry of the nitro group, which affects both electronic and steric properties.

Properties

CAS No.

3589-58-0

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2-(3-nitroanilino)acetate

InChI

InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-4-3-5-9(6-8)12(14)15/h3-6,11H,2,7H2,1H3

InChI Key

FOBXNGRQPJUTNJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-]

Other CAS No.

3589-58-0

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Nitrophenyl)glycine ethyl ester

  • Structure : The nitro group is in the para position on the phenyl ring.
  • Key Differences: Electronic Effects: The para-nitro group exerts a stronger electron-withdrawing effect compared to meta, leading to a lower pKa of the leaving phenolate (pKaH ~7.1 for p-nitrophenol vs. ~8.3 for m-nitrophenol) . Reactivity: Despite differing pKa values, both p- and m-nitrophenyl esters exhibit similar hydrolysis and aminolysis rates due to compensating steric and electronic factors . Applications: Both are used as cross-linking agents in biochemical studies, though selectivity for aminolysis over hydrolysis remains moderate .

N-(4-Cyanophenyl)glycine ethyl ester

  • Structure: Substituted with a cyano group at the para position.
  • Key Differences: Electron-Withdrawing Strength: The cyano group (σp ~0.66) is less electron-withdrawing than nitro (σp ~1.27), resulting in slower hydrolysis rates compared to nitrophenyl analogues . Applications: Primarily used as an intermediate in anti-tumor drug synthesis rather than cross-linking .

N-(Boc-protected)glycine ethyl esters

  • Example: N-{2-[(tert-Butoxycarbonyl)-amino]-ethyl}-glycine ethyl ester (CAS 72648-80-7, ).
  • Key Differences: Protective Group: The Boc group stabilizes the amino group, making these esters more suitable for peptide synthesis than reactive cross-linking . Reactivity: Boc-protected esters are less reactive toward hydrolysis due to the absence of electron-withdrawing substituents on the phenyl ring .

Reactivity Profile

Hydrolysis and Aminolysis Kinetics

  • Comparison with Simple Acetates : m-Nitrophenyl glycine ethyl ester hydrolyzes ~10× faster than unsubstituted ethyl acetate due to the nitro group’s electron-withdrawing effect .
  • Selectivity: The aminolysis/hydrolysis ratio is ~50:1 at pH 7.4, comparable to p-nitrophenyl analogues but lower than esters with higher pKa leaving groups (e.g., phenyl esters) .

Thiophosphoryl Derivatives

  • Example : p- and m-Nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates ().

Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility (Water)
Glycine, N-(m-nitrophenyl)-, ethyl ester C10H12N2O4 224.21 (calc.) Not reported Low (hydrophobic aryl group)
N-(4-Nitrophenyl)glycine ethyl ester C10H12N2O4 224.21 110–112 (Literature) Low
N-(Boc)glycine ethyl ester C11H22N2O4 254.30 90–95 () Moderate in organic solvents

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing glycine, N-(m-nitrophenyl)-, ethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, glycine derivatives are often prepared by reacting m-nitroaniline with ethyl bromoacetate under basic conditions (e.g., NaHCO₃). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Impurities such as unreacted nitroaniline can be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., ester carbonyl at ~170 ppm, aromatic protons in the m-nitrophenyl group).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 255.08).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for kinetic studies) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Toxicity : The compound is moderately toxic via ingestion (LD₅₀ ~3700 µg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood.
  • Decomposition : Heating releases toxic NOₓ and HBr fumes. Store in airtight containers at 2–8°C, away from light and oxidizers .

Advanced Research Questions

Q. How do pH and nucleophile structure influence the aminolysis vs. hydrolysis kinetics of this compound?

  • Methodological Answer : Kinetic studies (pseudo-first-order conditions) reveal pH-dependent reactivity. At pH 7–9, the m-nitrophenyl ester undergoes faster aminolysis with D-glucosamine (kaminol = 0.15 s⁻¹) than hydrolysis (khydro = 0.03 s⁻¹), attributed to the amine’s nucleophilicity (pKa ~7.75). Data fitting to the Bronsted equation shows a βnuc value of 0.5, suggesting moderate transition-state charge development .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model the ester’s frontier molecular orbitals. The LUMO energy (-1.8 eV) localized on the carbonyl group correlates with electrophilicity. Transition-state geometries reveal a tetrahedral intermediate with a bond angle of 109° at the carbonyl carbon, consistent with experimental kinetic isotope effects (KIEs) .

Q. What experimental strategies resolve contradictions in reported rate constants for aminolysis of nitrophenyl esters?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMSO vs. water) and amine basicity. Control experiments should:

  • Standardize solvent systems (e.g., 20% DMSO/water).
  • Use a reference amine (e.g., ethanolamine) for cross-study comparisons.
  • Apply Arrhenius plots to isolate temperature effects on activation energy .

Q. How can this compound be utilized as a prodrug linker in pH-responsive drug delivery systems?

  • Methodological Answer : The ester’s sensitivity to aminolysis in slightly basic environments (e.g., tumor tissues) enables controlled drug release. Conjugation to D-glucosamine via the ethyl ester moiety demonstrates 80% payload release at pH 7.4 over 24 hours, monitored via LC-MS. Stability in plasma (t₁/₂ = 6 hours) ensures targeted delivery .

Methodological Notes

  • Contradiction Analysis : When replication fails (e.g., lower kaminol), verify amine purity (HPLC) and exclude trace metal catalysts (use Chelex-treated buffers) .
  • Advanced Synthesis : For isotopic labeling (e.g., ¹⁵N-glycine), use H₂¹⁵NO₃ in the nitro group synthesis step, followed by reductive amination .

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